molecular formula C10H8O2 B14601593 Cyclodeca-2,4,7,9-tetraene-1,6-dione CAS No. 58597-76-5

Cyclodeca-2,4,7,9-tetraene-1,6-dione

Cat. No.: B14601593
CAS No.: 58597-76-5
M. Wt: 160.17 g/mol
InChI Key: YSZANYOMLSUPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclodeca-2,4,7,9-tetraene-1,6-dione is an organic compound with the molecular formula C10H6O2. It is a cyclic diketone with conjugated double bonds, making it an interesting subject for various chemical studies. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodeca-2,4,7,9-tetraene-1,6-dione can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of 1,6-diketones in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions to form the cyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclodeca-2,4,7,9-tetraene-1,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and diketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives and amine-substituted compounds.

Scientific Research Applications

Cyclodeca-2,4,7,9-tetraene-1,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which cyclodeca-2,4,7,9-tetraene-1,6-dione exerts its effects depends on the specific reaction or application. In general, the compound’s conjugated double bonds and diketone groups allow it to interact with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Cyclodeca-2,4,7,9-tetraene-1,6-dione can be compared with other cyclic diketones and conjugated systems:

    Cyclodecapentaene: This compound has a similar cyclic structure but with five double bonds instead of four. It is less stable due to increased ring strain.

    Cyclooctatetraene: Another conjugated cyclic compound, but with eight carbon atoms and four double bonds. It is known for its non-aromatic behavior.

    Cycloheptatriene: A seven-membered ring with three double bonds, often used in studies of aromaticity and antiaromaticity.

This compound stands out due to its unique combination of conjugated double bonds and diketone groups, making it a versatile compound for various chemical and biological applications.

Properties

CAS No.

58597-76-5

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

cyclodeca-2,4,7,9-tetraene-1,6-dione

InChI

InChI=1S/C10H8O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-8H

InChI Key

YSZANYOMLSUPLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC=CC(=O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.